molecular formula C22H23ClN4OS B2551492 1-(4-Benzylpiperazin-1-yl)-2-(2-((3-chlorophenyl)amino)thiazol-4-yl)ethanone CAS No. 1172061-11-8

1-(4-Benzylpiperazin-1-yl)-2-(2-((3-chlorophenyl)amino)thiazol-4-yl)ethanone

Cat. No.: B2551492
CAS No.: 1172061-11-8
M. Wt: 426.96
InChI Key: PGZZDFMIPKDDII-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-2-(2-((3-chlorophenyl)amino)thiazol-4-yl)ethanone is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine ring. The benzyl group is introduced through a reductive amination reaction, followed by the formation of the thiazole ring. The final step involves the coupling of the thiazole ring with the piperazine derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as antimicrobial properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • 1-(4-Benzylpiperazin-1-yl)-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)ethanone

  • 1-(4-Benzylpiperazin-1-yl)-2-(2-((2-chlorophenyl)amino)thiazol-4-yl)ethanone

  • 1-(4-Benzylpiperazin-1-yl)-2-(2-((3-fluorophenyl)amino)thiazol-4-yl)ethanone

These compounds differ in the position and type of substituents on the phenyl ring, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4OS/c23-18-7-4-8-19(13-18)24-22-25-20(16-29-22)14-21(28)27-11-9-26(10-12-27)15-17-5-2-1-3-6-17/h1-8,13,16H,9-12,14-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZZDFMIPKDDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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